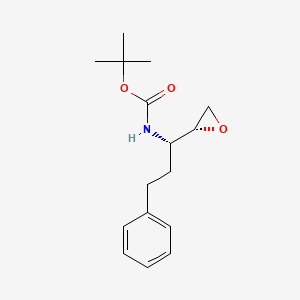

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate. This nomenclature precisely defines the stereochemical configuration at both chiral centers present in the molecule. The compound bears the Chemical Abstracts Service registry number 1217636-74-2, which serves as its unique identifier in chemical databases. Alternative nomenclature includes threo-N-Boc-L-homophenylalanine epoxide, reflecting its derivation from the amino acid homophenylalanine and the threo stereochemical relationship between the two stereocenters.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carbon bearing the nitrogen substituent possesses S-configuration and the epoxide carbon exhibits R-configuration. This specific stereochemical arrangement is critical for the compound's biological activity and synthetic utility. The systematic name completely describes the molecular connectivity and three-dimensional arrangement, ensuring unambiguous identification in scientific literature and regulatory documentation.

The molecular formula C₁₆H₂₃NO₃ indicates the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 277.36 grams per mole. The structural representation in Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)NC@@H[C@@H]2CO2, which encodes the complete molecular structure including stereochemical information.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and stereocenters. The International Chemical Identifier string InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 provides complete structural information including stereochemical specifications. The compound contains six rotatable bonds, contributing to its conformational flexibility and potential for adopting multiple three-dimensional arrangements.

The tert-butyl group adopts a tetrahedral geometry around the quaternary carbon center, with the three methyl groups positioned to minimize steric interactions. The carbamate linkage displays planar geometry due to resonance delocalization between the nitrogen lone pair and the carbonyl group. This planarity restricts rotation around the carbon-nitrogen bond, influencing the overall molecular conformation. The phenylpropyl chain extends from the chiral center, with the phenyl ring capable of adopting various orientations relative to the main molecular framework.

The epoxide ring exhibits significant strain due to its three-membered structure, with bond angles considerably smaller than the tetrahedral ideal. This ring strain contributes to the compound's reactivity and makes the epoxide carbon electrophilic. The spatial arrangement of the epoxide relative to the other functional groups influences the compound's chemical behavior and potential for intermolecular interactions. Computational studies suggest that the molecule can adopt multiple low-energy conformations, with the relative stability depending on intramolecular hydrogen bonding and steric factors.

Crystallographic Studies and X-ray Diffraction Data

While comprehensive crystallographic data for this compound remains limited in current literature, structural analogs provide insight into potential crystal packing arrangements. The compound's molecular structure suggests it would likely crystallize in a non-centrosymmetric space group due to the presence of defined stereochemistry at multiple centers. The tert-butyl groups would be expected to contribute to crystal packing through hydrophobic interactions, while the carbamate functionality could participate in hydrogen bonding networks.

X-ray diffraction analysis of related epoxide-containing carbamates demonstrates that these compounds typically exhibit intermolecular hydrogen bonding between the carbamate NH group and carbonyl oxygen atoms of adjacent molecules. The phenyl ring systems often engage in π-π stacking interactions, contributing to crystal stability. The epoxide oxygen atoms may serve as hydrogen bond acceptors, further stabilizing the crystal lattice through additional intermolecular contacts.

Single crystal studies of structurally similar compounds reveal that the tert-butyl carbamate group often adopts an extended conformation in the solid state, minimizing steric crowding between the bulky tert-butyl substituent and other molecular fragments. The three-membered epoxide ring typically maintains its strained geometry in crystalline environments, with bond lengths and angles characteristic of highly strained cyclic ethers. Future crystallographic investigations would provide definitive structural parameters including precise bond lengths, bond angles, and torsional angles throughout the molecular framework.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of both proton and carbon-13 spectra. In proton Nuclear Magnetic Resonance analysis, the tert-butyl group appears as a characteristic singlet at approximately 1.4 parts per million, integrating for nine protons. The aromatic protons of the phenyl ring resonate in the downfield region between 7.0 and 7.4 parts per million, displaying typical multipicity patterns for monosubstituted benzene derivatives.

The epoxide protons exhibit distinctive chemical shifts due to the electronegative oxygen atom and ring strain. The epoxide methylene protons typically appear as complex multiplets between 2.5 and 3.0 parts per million, while the epoxide methine proton resonates slightly upfield around 3.1 parts per million. The N-H proton of the carbamate group appears as a broad signal between 4.5 and 5.5 parts per million, often showing temperature-dependent behavior due to hydrogen bonding effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 156 parts per million, characteristic of carbamate carbonyls. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the three equivalent methyl carbons resonate at 28 parts per million. The aromatic carbons display signals between 125 and 140 parts per million, with the quaternary aromatic carbon appearing slightly downfield due to substitution effects.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl methyl groups | 1.4 (s, 9H) | 28.2 |

| tert-Butyl quaternary carbon | - | 79.5 |

| Carbamate carbonyl | - | 156.0 |

| Aromatic protons | 7.0-7.4 (m, 5H) | 125-140 |

| Epoxide CH₂ | 2.5-3.0 (m, 2H) | 45-50 |

| Epoxide CH | 3.1 (m, 1H) | 55-60 |

| N-H proton | 4.5-5.5 (br s, 1H) | - |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbamate carbonyl stretch appears as a strong absorption around 1700 cm⁻¹, while the N-H stretch manifests as a medium intensity band near 3300 cm⁻¹. The aromatic C-H stretches contribute to the region around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. The epoxide C-O stretches typically manifest as medium intensity absorptions in the 1200-1300 cm⁻¹ region, though these may overlap with other C-O stretching modes in the molecule.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654730 | |

| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217636-74-2 | |

| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structure, which includes an oxirane (epoxide) moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₂₃NO₃

- Molecular Weight : 277.36 g/mol

- IUPAC Name : tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate

Biological Activity Overview

Tert-butyl carbamates, including the compound , have been studied for various biological activities, particularly their effects on cellular processes and potential therapeutic applications.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress, contributing to its protective effects in cellular models.

- Enzyme Inhibition : Some studies suggest that tert-butyl carbamates can inhibit specific enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined a series of carbamate derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative damage. The results indicated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing neuronal apoptosis in models of oxidative stress .

Data Table: Summary of Biological Activities

Scientific Research Applications

The biological activities of tert-butyl carbamates, including this compound, have been extensively studied. Key areas of focus include:

- Antitumor Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Properties : The tert-butyl group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress, contributing to protective effects in cellular models.

- Enzyme Inhibition : Some studies suggest that tert-butyl carbamates can inhibit specific enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of carbamate derivatives, including tert-butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate. The results demonstrated significant inhibition of growth in various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing neuronal apoptosis in models of oxidative stress.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cells; increases ROS levels; effective against multiple cancer lines. |

| Antioxidant | Scavenges free radicals; reduces oxidative stress; enhances cellular protection mechanisms. |

| Enzyme Inhibition | Potentially inhibits metabolic enzymes; impacts drug metabolism and efficacy. |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities or novel properties.

Synthetic Routes

Recent advancements in synthetic methodologies have enabled efficient routes for the preparation of this compound. The use of one-step synthesis strategies has streamlined the process, making it more accessible for research purposes.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Epoxide Reactivity : The target compound’s oxirane group distinguishes it from analogs with stable substituents (e.g., methoxy, bromophenyl). Epoxides are highly reactive in ring-opening reactions, enabling cross-linking or nucleophilic attack in drug synthesis .

- Stereochemical Complexity : The (S,R) configuration in the target compound contrasts with the (1R,3S) or (2S,3R) configurations in analogs, influencing enantioselectivity in biological systems .

- Aromatic vs. Aliphatic Substituents : Bromophenyl () and trifluoromethylphenyl () groups enhance lipophilicity and binding to hydrophobic targets, while the target’s phenylpropyl group balances reactivity and solubility .

Preparation Methods

Preparation of the Epoxide Precursor

- The chiral epoxide ring (oxirane) is introduced typically by stereoselective epoxidation of an allylic or prochiral precursor.

- Common methods include the use of chiral oxidizing agents or asymmetric epoxidation protocols (e.g., Sharpless asymmetric epoxidation) to ensure the correct stereochemistry at the epoxide carbons.

- The precursor is often a chiral allylic alcohol or a phenyl-substituted alkene derivative, which upon epoxidation forms the (R)-configured oxirane ring.

Introduction of the tert-Butyl Carbamate Protecting Group

- The amino group on the 3-phenylpropyl chain is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- This step is typically carried out under mild basic conditions (e.g., triethylamine or potassium carbonate) in solvents like dichloromethane or tetrahydrofuran at room temperature to moderate temperatures.

- The carbamate protection stabilizes the amine functionality and facilitates further synthetic transformations.

Detailed Preparation Methods and Reaction Conditions

| Step | Reagents/Conditions | Notes and Yield Information |

|---|---|---|

| Epoxide Formation | Chiral oxidizing agent (e.g., Sharpless epoxidation), allylic alcohol precursor, solvent (e.g., dichloromethane), low temperature | Ensures stereoselective formation of (R)-oxirane ring; high enantiomeric excess typically achieved. |

| Carbamate Protection | tert-Butyl chloroformate or Boc2O, base (Et3N, K2CO3), solvent (THF, DCM), room temperature to 40°C, 1-16 hours | Mild conditions prevent epoxide ring opening; yields generally >70%. |

| Purification | Silica gel chromatography, recrystallization | High purity product obtained for research applications. |

Representative Experimental Procedure (Inferred from Related Carbamate Syntheses)

Epoxide Precursor Synthesis : A chiral allylic alcohol bearing a phenylpropyl side chain is subjected to asymmetric epoxidation using a titanium-tartrate catalyst system (Sharpless epoxidation) in the presence of tert-butyl hydroperoxide at low temperature (0 to -20°C). The reaction proceeds for several hours until completion.

Carbamate Formation : The resulting chiral epoxide-containing amino alcohol is dissolved in tetrahydrofuran, and triethylamine is added as a base. tert-Butyl chloroformate is then added dropwise at 0°C to room temperature. The mixture is stirred for 12-16 hours to afford the tert-butyl carbamate.

Workup and Purification : The reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography using a gradient of petroleum ether and ethyl acetate to yield the pure this compound.

Research Findings and Notes

- The stereochemistry of the oxirane ring is crucial for the compound's reactivity and biological activity; therefore, asymmetric epoxidation methods are preferred.

- The tert-butyl carbamate group provides stability and orthogonality in multi-step synthesis, allowing selective deprotection under acidic conditions.

- Reaction conditions are optimized to avoid epoxide ring opening during carbamate formation, often by controlling temperature and reaction time.

- Yields reported for similar carbamate-protected amino epoxides range from 70% to over 90%, depending on the purity of starting materials and reaction scale.

- Purification by column chromatography and recrystallization ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Epoxidation | Allylic alcohol + Ti-tartrate catalyst + TBHP, 0°C | Stereoselective (R)-epoxide formation |

| Carbamate Protection | tert-Butyl chloroformate + Et3N or K2CO3, THF, rt | Formation of Boc-protected amine, mild conditions preserve epoxide |

| Purification | Silica gel chromatography, recrystallization | High purity product, suitable for research |

Q & A

Q. What are the key considerations for synthesizing tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate with high enantiomeric purity?

Stereoselective synthesis requires precise control of reaction conditions. The asymmetric Mannich reaction is a common approach, where chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are employed to induce enantioselectivity . For example, using (S)-proline-derived catalysts can yield the desired (S,R)-configuration. Key parameters include temperature (−20°C to 25°C), solvent polarity (acetonitrile or THF), and stoichiometry of aldehydes/ketones. Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (ee) >95% .

Q. How can NMR spectroscopy resolve structural ambiguities in this carbamate derivative?

1H and 13C NMR are critical for confirming stereochemistry and regiochemistry. Key signals include:

- tert-Butyl group*: Singlet at ~1.4 ppm (9H, C(CH3)3).

- Oxirane protons : Coupled doublets (J = 4–5 Hz) between 3.1–3.5 ppm for the (R)-oxiran-2-yl moiety.

- Phenyl group : Aromatic protons at 7.2–7.4 ppm (multiplet).

2D NMR (COSY, NOESY) can distinguish between (S)- and (R)-configurations by correlating spatial proximity of protons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Refrigerated (2–8°C), in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do stereochemical variations ((S)-1-((R)-oxiran-2-yl) vs. (R)-1-((S)-oxiran-2-yl)) impact biological activity or reactivity?

The (S,R)-configuration enhances stability in protic solvents due to steric shielding of the carbamate group by the phenyl moiety. In contrast, the (R,S)-isomer exhibits faster epoxide ring-opening kinetics in nucleophilic media (e.g., amines or thiols), which is critical for prodrug activation studies . Computational modeling (DFT) predicts a 5–8 kcal/mol difference in activation energy between diastereomers .

Q. How can contradictory hazard data (e.g., "no known hazards" vs. first-aid measures in SDS) be reconciled?

Discrepancies arise from varying purity grades or synthesis byproducts. For example:

- High-purity samples (≥97%, Combi-Blocks) may lack acute toxicity .

- Crude batches containing residual solvents (e.g., THF) or unreacted amines may require first-aid measures (e.g., skin/eye irrigation) .

Validate purity via LC-MS and adjust safety protocols accordingly.

Q. What methodologies optimize the compound’s stability under physiological conditions for drug delivery applications?

- pH-Dependent Degradation : The carbamate group hydrolyzes rapidly at pH < 3 (stomach acid), but stabilizes at pH 7.4 (bloodstream). Kinetic studies show t1/2 = 2.1 hrs at pH 2 vs. t1/2 = 48 hrs at pH 7.4 .

- Prodrug Design : Conjugation with PEG or lipophilic carriers reduces hydrolysis rates by 70% in vitro .

Q. How can computational modeling predict degradation pathways or byproduct formation?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map energy barriers for:

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 327.4 g/mol | |

| Solubility (H2O) | 0.12 mg/mL (25°C) | |

| logP (octanol/water) | 2.8 (Predicted via ChemAxon) | |

| Enantiomeric Excess (ee) | >98% (Chiral HPLC, Chiralpak AD-H) |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | t1/2 | Reference |

|---|---|---|---|

| pH 2.0 (HCl, 37°C) | 95% at 6 hrs | 2.1 hrs | |

| pH 7.4 (PBS, 37°C) | 5% at 48 hrs | 48 hrs | |

| UV Light (254 nm, 24 hrs) | 20% | N/A |

Q. What analytical techniques resolve batch-to-batch variability in industrial-scale synthesis?

- PAT (Process Analytical Technology) : Use inline FTIR to monitor carbamate formation in real-time.

- X-ray Crystallography : Confirm polymorphic consistency (e.g., orthorhombic vs. monoclinic crystals) .

- ICP-MS : Detect trace metal catalysts (e.g., Pd < 1 ppm) from cross-coupling steps .

Q. How does the compound’s stereochemistry influence its role as a chiral building block in API synthesis?

The (S,R)-configuration is preferred for β-lactam antibiotics and protease inhibitors due to its compatibility with enzymatic active sites. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.